2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
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Overview
Description
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a heterocyclic compound with the molecular formula C10H14S5 and a molecular weight of 294.52 g/mol . This compound is known for its unique structure, which includes a dithiole-thione core, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione typically involves the reaction of hexyl bromide with a dithiolate precursor under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hexyl group, where nucleophiles like amines or thiols replace the hexyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The dithiole-thione core can undergo redox reactions, which may modulate the activity of target proteins. Additionally, the compound’s ability to form coordination complexes with metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione can be compared with other dithiole-thione compounds, such as:
1,3-Dithiolo[4,5-d][1,3]dithiole-2-thione: Lacks the hexyl group, making it less hydrophobic.
5-Methyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: Contains a methyl group instead of a hexyl group, affecting its solubility and reactivity.
5-Phenyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: Has a phenyl group, which introduces aromaticity and alters its electronic properties.
The uniqueness of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione lies in its hexyl group, which enhances its hydrophobicity and influences its interactions with biological membranes and other hydrophobic environments.
Properties
IUPAC Name |
2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS4/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYEFTUVNBSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1SC2=C(S1)SC(=O)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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